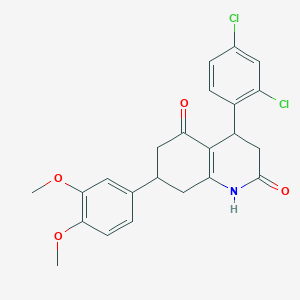

![molecular formula C19H23ClN4O2 B5551784 1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

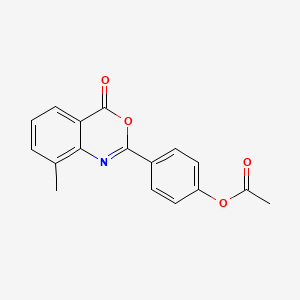

The compound 1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone is a synthetic chemical that falls into a category of compounds with potential biological activities. The structure suggests a complex synthesis pathway and potential for various chemical reactions due to its diverse functional groups.

Synthesis Analysis

In the realm of similar compounds, the synthesis typically involves multi-step reactions including cyclo condensation, alkylation, and nucleophilic addition. For example, derivatives of piperazine have been synthesized using a combination of diacetyl, aromatic aldehyde, piperazine, and ammonium acetate, showcasing a method that could be relevant to our compound of interest (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

For similar chemical structures, techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry are used to elucidate and confirm the molecular structure. Crystal structure determination and density functional theory (DFT) are also employed to understand the spatial arrangement and electronic properties of the molecules (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties are determined by the functional groups present in the molecule. For instance, piperazine derivatives exhibit a range of biological activities influenced by their chemical structure. The reactions might involve nucleophilic substitution, cyclization, and interactions with biomolecules depending on the functional groups present in the compound (Guna, Patolia, Patel, & Purohit, 2009).

科学的研究の応用

Synthesis and Biological Screening

Piperazine derivatives with modifications at the imidazole ring have been synthesized and assessed for various biological activities. For example, a study involved the synthesis of piperazine-1-yl-aroylamino and aryl sulphonamide derivatives, which showed moderate activity against Gram-positive, Gram-negative bacteria, and fungi. The structural elucidation of these compounds was achieved through IR, 1HNMR, Mass spectral data, elemental analysis, and thin-layer chromatography, indicating a methodical approach to understanding their potential as antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Antifungal and Antimicrobial Applications

Another area of research includes the development of antifungal compounds. A novel potential antifungal compound from the 1,2,4-triazole class exhibited promising solubility characteristics and thermodynamic parameters, suggesting its effective delivery through lipophilic pathways in biological media. This study underscores the importance of physicochemical properties in the development of new antifungal agents, which could have broad applications in treating fungal infections (T. Volkova, I. Levshin, G. Perlovich, 2020).

Anticancer Research

In the realm of anticancer research, derivatives of piperazine and imidazole have been evaluated for their cytotoxic activities. A study on piperazinone derivatives explored their cytotoxic effects against cancer and normal cell lines, indicating the potential for novel chemotherapy agents. Such research highlights the ongoing efforts to find more effective and selective cancer treatments by modifying and testing various chemical derivatives (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).

Antidiabetic Properties

Research into the antidiabetic properties of imidazole derivatives has identified compounds that significantly improve glucose tolerance. For instance, derivatives of 1,4-disubstituted piperazine have shown promising results in rat models of diabetes, mediated by an increase in insulin secretion. This suggests a potential therapeutic application for managing type II diabetes, further emphasizing the diverse biological activities of these compounds (Gaëlle Le Bihan, F. Rondu, A. Pelé‐Tounian, Xuan Wang, 1999).

特性

IUPAC Name |

1-(4-chlorophenyl)-4-[3-(2-ethylimidazol-1-yl)propanoyl]-5-methylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2/c1-3-17-21-9-11-22(17)10-8-18(25)23-13-19(26)24(12-14(23)2)16-6-4-15(20)5-7-16/h4-7,9,11,14H,3,8,10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZFJBOGRAVLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)N2CC(=O)N(CC2C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)